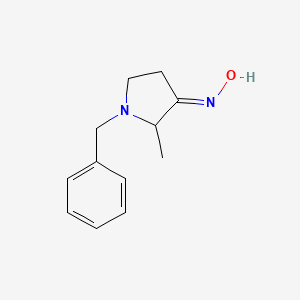

1-Benzyl-3-hydroxyimino-2-methylpyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

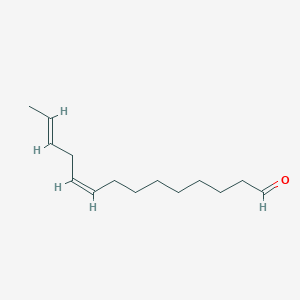

1-Benzyl-3-hydroxyimino-2-methylpyrrolidine (BHIP) is an organic compound belonging to the pyrrolidine family of heterocycles. It is an important synthetic intermediate in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals. BHIP is a versatile building block for the synthesis of a wide variety of organic compounds. It is also used as a catalyst in organic synthesis and as a reagent for the detection of various substances.

科学的研究の応用

Synthetic Applications

Ring Expansion and Synthesis of 3-Amino-2-methylpyrrolidines : A novel protocol involving the reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines towards 2-(2-hydroxyethyl)-3-methylaziridines, followed by ring expansion into 3-bromopyrrolidines and consecutive nucleophilic displacement by azide towards 3-azidopyrrolidines, was developed. This method facilitates the synthesis of cis-3-amino-1-benzyl-2-methylpyrrolidine, a key intermediate in the formal synthesis of antipsychotic emonapride (D’hooghe, Aelterman, & de Kimpe, 2009).

Biocatalytic Hydroxylation : Sphingomonas sp. HXN-200 was utilized for the regio- and stereoselective hydroxylation of N-benzylpyrrolidine, yielding N-benzyl-3-hydroxypyrrolidine with significant enantiomeric excess. This process demonstrates the potential of biocatalysis in the selective hydroxylation of pyrrolidines, offering an environmentally friendly alternative to chemical catalysis (Li et al., 2001).

Chemical Properties and Derivatization

- Electrogenerated Chemiluminescence (ECL) Derivatization Reagents : Compounds related to 1-Benzyl-3-hydroxyimino-2-methylpyrrolidine have been explored as derivatization reagents for carboxylic acids and amines in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. This highlights the chemical utility of pyrrolidine derivatives in enhancing detection sensitivity in analytical chemistry applications (Morita & Konishi, 2002).

Novel Compounds and Mechanisms

- Novel Synthesis of 3-Hydroxyimino-1-isoindolinones : A study described the efficient synthesis of 3-hydroxyimino-1-isoindolinones, showcasing the versatility of compounds related to this compound in synthesizing complex molecular structures. This work emphasizes the role of these compounds in advancing synthetic organic chemistry (Yu et al., 2017).

特性

IUPAC Name |

(NE)-N-(1-benzyl-2-methylpyrrolidin-3-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10-12(13-15)7-8-14(10)9-11-5-3-2-4-6-11/h2-6,10,15H,7-9H2,1H3/b13-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXRREXPAUULFK-OUKQBFOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NO)CCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1/C(=N/O)/CCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。